3-bromo-4-ethoxy-N-(2-fluorophenyl)benzamide
Overview
Description
3-bromo-4-ethoxy-N-(2-fluorophenyl)benzamide is an organic compound with the molecular formula C15H13BrFNO2 and a molecular weight of 338.17 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a fluorophenyl group attached to a benzamide core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-(2-fluorophenyl)benzamide typically involves a multi-step process. . The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and the use of personal protective equipment, are crucial due to the potential hazards associated with the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-ethoxy-N-(2-fluorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone at room temperature.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium at elevated temperatures.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of 3-iodo-4-ethoxy-N-(2-fluorophenyl)benzamide.
Oxidation: Formation of 3-bromo-4-ethoxy-N-(2-fluorophenyl)benzoic acid.
Reduction: Formation of 3-bromo-4-ethoxy-N-(2-fluorophenyl)aniline.
Scientific Research Applications
3-bromo-4-ethoxy-N-(2-fluorophenyl)benzamide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and fluorophenyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-ethoxy-N-(2-chlorophenyl)benzamide
- 3-bromo-4-ethoxy-N-(2-methylphenyl)benzamide
- 3-bromo-4-ethoxy-N-(2-nitrophenyl)benzamide
Uniqueness
Compared to similar compounds, 3-bromo-4-ethoxy-N-(2-fluorophenyl)benzamide exhibits unique properties due to the presence of the fluorine atom. This fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain pharmaceutical applications .
Properties
IUPAC Name |
3-bromo-4-ethoxy-N-(2-fluorophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-2-20-14-8-7-10(9-11(14)16)15(19)18-13-6-4-3-5-12(13)17/h3-9H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAIWBVNQGDUQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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